Product packaging for (4R)-7-Aza-7,8-dihydrolimonene(Cat. No.:)

(4R)-7-Aza-7,8-dihydrolimonene

Cat. No.: B10760850
M. Wt: 139.24 g/mol
InChI Key: LDFVYCXKPXXSNO-UHFFFAOYSA-N
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Description

(4R)-7-Aza-7,8-dihydrolimonene is a specialized tertiary amine analog of limonene where a nitrogen atom replaces a carbon in the monoterpene structure, resulting in the molecular formula C9H17N. This compound belongs to the class of trialkylamines and is characterized as an aliphatic homomonocyclic compound. It serves as a valuable experimental tool in enzymology and structural biology, notably utilized in X-ray crystallography studies to elucidate the catalytic mechanisms of terpenoid cyclases. Research indicates it acts as an aza analogue of reaction intermediates, helping to map the active sites and carbocation manipulation strategies within enzyme complexes such as (+)-bornyl diphosphate synthase . As a small molecule with a defined (4R) stereochemistry, it provides researchers with a precise chemical probe to investigate terpene biosynthesis pathways. Its properties, including high membrane permeability predicted by ADMET models, make it a compound of interest for studying cellular transport and bioactivity. This compound is strictly for research applications in laboratory settings. This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B10760850 (4R)-7-Aza-7,8-dihydrolimonene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N,4-trimethylcyclohex-3-en-1-amine

InChI

InChI=1S/C9H17N/c1-8-4-6-9(7-5-8)10(2)3/h4,9H,5-7H2,1-3H3

InChI Key

LDFVYCXKPXXSNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)N(C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4r 7 Aza 7,8 Dihydrolimonene and Its Complexes

Characterization of Stereochemical Integrity via Advanced Spectroscopic Techniques

The confirmation of the chemical structure and stereochemical integrity of (4R)-7-Aza-7,8-dihydrolimonene is achieved through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and their spatial arrangement.

Infrared (IR) spectroscopy provides information on the functional groups present. The spectrum of this compound would be characterized by C-H stretching and bending vibrations for the alkane and alkene moieties and, crucially, C-N stretching vibrations characteristic of a tertiary amine. drugbank.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide corroborating evidence for the proposed structure.

Table 1: Representative Spectroscopic Data for the Characterization of this compound This table is illustrative, based on typical values for similar chemical structures.

TechniqueObservationInterpretation
¹H NMR Signals in the range of 0.9-2.5 ppmAliphatic and allylic protons
Singlet ~1.7 ppmMethyl group on the double bond
Singlet ~2.2 ppmN,N-dimethyl groups
Multiplet for H4 protonProton at the chiral center
¹³C NMR Signals ~134 ppm and ~120 ppmAlkene carbons (C1 and C2)
Signal ~60-70 ppmCarbon of the chiral center (C4)
Signals ~40-50 ppmN,N-dimethyl carbons
IR (cm⁻¹) ~2970-2850C-H stretching (alkane/alkene)
~1645C=C stretching
~1100-1250C-N stretching (tertiary amine)
HRMS (m/z) [M+H]⁺ calculated vs. foundConfirms elemental formula C₉H₁₈N⁺

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is essential to ensure that any observed biological or binding activity is attributable to the correct stereoisomer. Chiral chromatography is the definitive method for this purpose, allowing for the physical separation of enantiomers. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. cat-online.com These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation. sigmaaldrich.com

The selection of the appropriate CSP is critical. For amine compounds like aza-limonene derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. sigmaaldrich.commdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the chiral cavities of the stationary phase. sigmaaldrich.com The enantiomeric excess (e.e.) can be accurately quantified by integrating the peak areas of the two separated enantiomers. nih.gov

Table 2: Typical Chiral Chromatography Systems for Enantiomeric Purity Analysis of Chiral Amines This table presents general approaches applicable for separating chiral amine enantiomers.

MethodChiral Stationary Phase (CSP) TypeTypical Mobile Phase / Carrier GasDetectionPrinciple
Chiral HPLC Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Normal Phase: Heptane/Isopropanol Reversed Phase: Acetonitrile/WaterUV/Vis, MSDifferential hydrogen bonding, dipole-dipole, and steric interactions with the chiral polymer. mdpi.com
Chiral HPLC Cyclodextrin-based (e.g., β-cyclodextrin derivatives)Reversed Phase: Buffer/Methanol or AcetonitrileUV/Vis, MSInclusion of the analyte's hydrophobic moiety into the cyclodextrin (B1172386) cavity, with chiral recognition at the rim. sigmaaldrich.com
Chiral GC Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin)Helium, HydrogenFlame Ionization Detector (FID), MSEnantioselective partitioning into the chiral liquid phase based on surface interactions and cavity inclusion. gcms.cz

High-Resolution X-ray Crystallography of Enzyme-Ligand Complexes Involving this compound

High-resolution X-ray crystallography provides unparalleled, atom-level views of how ligands bind to their protein targets. nih.govlibretexts.org The use of this compound as a stable carbocation intermediate analog has been instrumental in structural studies of terpenoid cyclases, such as bornyl diphosphate (B83284) synthase (BPPS). pnas.orgpnas.org

Crystal structures of BPPS in complex with this compound and pyrophosphate (PPi) reveal the specific interactions that stabilize the ligand within the enzyme's active site. pnas.orgpnas.org The positively charged tertiary nitrogen of the aza-limonene analog mimics the carbocationic center of the α-terpinyl intermediate.

Table 3: Potential Atomic Interactions of this compound in the BPPS Active Site Based on findings from studies of bornyl diphosphate synthase and related terpenoid cyclases.

Interacting Moiety of LigandEnzyme/Cofactor ComponentType of InteractionSignificance
Positively Charged Nitrogen (N7)Pyrophosphate (PPi) anionElectrostatic attraction, Hydrogen bondingMimics the ion pairing of the carbocation intermediate with the PPi leaving group. pnas.orgpnas.org
Cyclohexene (B86901) RingAromatic side chains (e.g., Trp, Phe)Cation-π, van der Waals forcesStabilizes the ring structure and mimics the stabilization of the carbocation intermediate. pnas.org
Methyl GroupsHydrophobic residues (e.g., Leu, Ile, Val)van der Waals forcesOrients the ligand within the hydrophobic active site pocket.
Ligand StructureOrdered Water MoleculesHydrogen bondingHelps to precisely position the ligand and shape the active site contour. iastate.edu

Protein conformational dynamics play a crucial role in ligand binding and catalysis. nih.govbiorxiv.org The binding of this compound provides a static snapshot that informs our understanding of these dynamics. Structural analysis revealed a surprising finding: the ligand binds in a "backwards" orientation compared to the substrate and product. pnas.orgpnas.org

This nonproductive binding mode is thought to be a consequence of the overwhelmingly favorable electrostatic interactions between the ligand's charged nitrogen and the PPi anion, which dictate its orientation. pnas.orgiastate.edu This observation strongly suggests that the enzymatic reaction is under kinetic rather than thermodynamic control; the enzyme guides the flexible substrate (geranyl diphosphate) through a specific conformational pathway to ensure the correct cyclization, an orientation not adopted by this particular stable analog. iastate.edu The protein environment, through its rigid and flexible regions, enforces a specific binding conformation on the true substrate to channel it toward the correct product, a constraint that the aza-analog bypasses due to its inherent charge. elifesciences.org

Comparing the crystal structures of the enzyme bound to different states—substrate analog, intermediate analog, and product—is essential for mapping the entire catalytic cycle. In the case of BPPS, the binding conformation of a substrate analog like 3-Aza-2,3-dihydrogeranyl diphosphate is distinct from that of this compound. pnas.org

The substrate analog binds in a compact, helical conformation that positions the molecule for the initial C1-C6 ring closure. pnas.orgpnas.org In contrast, the this compound intermediate analog, as noted, adopts a non-productive orientation driven by charge-pairing. pnas.org Finally, the actual product, bornyl diphosphate, occupies the active site differently again, reflecting the final step of the reaction cascade. This comparative analysis highlights how the enzyme's active site acts as a template, inducing specific conformations in the flexible substrate and intermediates to guide the reaction along a complex, multi-step pathway, while preventing energetically favorable but non-productive side reactions. pnas.orgiastate.edu

Enzymological and Mechanistic Investigations Utilizing 4r 7 Aza 7,8 Dihydrolimonene

Role as a Carbocation Intermediate Analogue in Monoterpene Synthases

The biosynthesis of cyclic monoterpenes from the linear precursor, geranyl diphosphate (B83284) (GPP), proceeds through a series of highly reactive carbocationic intermediates. pnas.orgpnas.org These intermediates are transient and difficult to study directly. (4R)-7-Aza-7,8-dihydrolimonene serves as a stable analogue of one of these key intermediates, allowing for detailed structural and mechanistic investigations of the enzymes that catalyze these transformations. pnas.orgcardiff.ac.uk

Mimicry of the (R)-α-Terpinyl Cation Intermediate in Terpene Cyclization

The cyclization of GPP is a critical step in the biosynthesis of many monoterpenes. pnas.org This process is initiated by the ionization of GPP to form a geranyl cation, which then isomerizes and cyclizes to form the α-terpinyl cation. nih.govwikipedia.org this compound is designed to mimic the (4R)-α-terpinyl cation, a key intermediate in the formation of a wide array of monoterpene skeletons. pnas.orgnih.gov The positively charged nitrogen atom in the aza-analogue simulates the positive charge of the carbocation, allowing it to bind to the enzyme's active site in a manner that reflects the binding of the natural intermediate. pnas.orgpnas.org This mimicry has been instrumental in "trapping" the enzyme in a state that is representative of the catalytic cycle, providing invaluable snapshots of the enzymatic process. pnas.orgpdbj.org

Specific Investigations within Bornyl Diphosphate Synthase (BPPS) Systems

Much of the research utilizing this compound has focused on bornyl diphosphate synthase (BPPS), an enzyme from Salvia officinalis (sage). pnas.orgpdbj.org BPPS catalyzes the complex cyclization of GPP to form (+)-bornyl diphosphate. wikipedia.org X-ray crystallography studies of BPPS complexed with this compound and pyrophosphate (PPi) have provided high-resolution structures of the enzyme's active site. pnas.orgpdbj.orgrcsb.org These structural studies have been crucial in identifying the specific amino acid residues that interact with and stabilize the carbocationic intermediates during the cyclization cascade. pnas.orgpnas.org

Influence of the Aza-Nitrogen on Carbocation Stabilization and Catalytic Pathways

The introduction of the nitrogen atom in this compound is a key feature that allows it to function as an effective carbocation mimic. The positive charge on the protonated aza-nitrogen can engage in favorable electrostatic interactions with negatively charged residues in the enzyme's active site and with the pyrophosphate co-product. pnas.orgpnas.org These interactions help to anchor the analogue within the active site, providing a stable complex for structural analysis. pnas.org

The binding of this aza-analogue has helped to elucidate the role of cation-π interactions in stabilizing the carbocation intermediates. Aromatic residues, such as tryptophan and phenylalanine, are often found in the active sites of terpene synthases and are thought to stabilize the positive charge of the carbocation through these non-covalent interactions. pnas.orgpnas.org The structures of BPPS complexed with this compound have provided direct evidence for these interactions, showing the proximity of aromatic side chains to the site of the positive charge. pnas.orgpnas.org

Elucidation of Enzyme Catalytic Mechanisms through Analogue Binding

The use of this compound and other aza-analogues has been pivotal in dissecting the intricate catalytic mechanisms of monoterpene synthases. By providing stable mimics of fleeting intermediates, these compounds have allowed for a detailed examination of the entire reaction coordinate. pnas.org

Insights into Carbocation Cascade Pathways in Terpene Biosynthesis

Terpene biosynthesis is characterized by complex carbocation cascade reactions, where a single precursor is transformed through a series of cationic intermediates to generate a diverse array of cyclic products. pnas.orgpnas.orgbeilstein-journals.org The study of enzyme-analogue complexes has provided "snapshots" of different stages of this cascade. pnas.orgpnas.orgpdbj.org By comparing the structures of the enzyme bound to substrate analogues, intermediate analogues like this compound, and the final product, researchers can piece together the conformational journey of the substrate as it is converted to the product. pnas.orgpnas.org

These studies have revealed how the enzyme active site acts as a template, guiding the folding of the flexible GPP substrate and chaperoning the reactive carbocation intermediates through specific cyclization pathways. pnas.orgpnas.org The precise positioning of active site residues and the pyrophosphate counterion are critical in controlling the trajectory of the carbocation, preventing premature quenching by water and directing the cascade towards the formation of a specific product. pnas.orgcardiff.ac.uk

Understanding Stereo- and Regioselectivity in Enzymatic Cyclization Reactions

A remarkable feature of terpene synthases is their ability to control the stereo- and regioselectivity of the cyclization reactions, leading to the formation of specific stereoisomers from a common precursor. mdpi.com The binding of this compound has been instrumental in understanding the structural basis for this control. pnas.org The precise orientation of the analogue within the active site, dictated by a network of hydrogen bonds and hydrophobic interactions, reveals how the enzyme pre-organizes the substrate for a specific cyclization outcome. pnas.orgpnas.org

The detailed structural information obtained from these studies allows for the identification of key amino acid residues that are responsible for determining the stereochemical fate of the carbocation intermediates. This knowledge is not only fundamental to our understanding of enzyme function but also provides a roadmap for the rational design and engineering of terpene synthases to produce novel or more desirable monoterpene products.

Analysis of Active Site Conformation and Substrate Channeling

This compound serves as a critical tool in the field of enzymology, particularly for investigating the intricate mechanisms of terpenoid cyclases. As a stable analogue of a carbocation intermediate, it allows researchers to capture "snapshots" of the enzymatic reaction process, providing invaluable insights into active site conformation and the dynamics of substrate channeling. nih.govcardiff.ac.uk Its use in structural biology, especially X-ray crystallography and homology modeling, has been pivotal in understanding how these enzymes control complex reaction cascades. cardiff.ac.uknih.gov

One of the most significant applications of this compound has been in the study of (+)-bornyl diphosphate synthase (BPPS) from culinary sage (Salvia officinalis). nih.govpnas.org This enzyme catalyzes the conversion of geranyl diphosphate (GPP) into (+)-bornyl diphosphate (BPP) through a series of carbocationic intermediates. nih.govresearchgate.net By co-crystallizing BPPS with this compound and pyrophosphate (PPi), scientists aimed to mimic the (R)-α-terpinyl cation-PPi intermediate pair. nih.govpnas.org

The resulting crystal structures revealed a surprising and mechanistically crucial finding: the aza-analog was bound "backwards" in the active site compared to the expected orientation of the catalytic intermediate. nih.govpnas.orgnih.gov It is hypothesized that this peculiar binding mode is the result of overwhelmingly favorable electrostatic and hydrogen bond interactions between the positively charged aza-nitrogen of the analog and the negatively charged PPi. pnas.orgpnas.org This observation provides compelling evidence that the reactions catalyzed by terpenoid synthases are under kinetic rather than thermodynamic control. nih.gov The enzyme's active site imposes a specific conformation on the substrate that guides the cyclization cascade, and the interaction with the PPi co-product is instrumental in steering carbocation migration. nih.gov The structures of BPPS complexed with aza analogues like this compound have been fundamental in revealing these key mechanistic details. nih.gov

Table 1: Structural Insights from this compound in Complex with (+)-Bornyl Diphosphate Synthase (BPPS)

Enzyme SystemIntermediate MimickedKey ObservationMechanistic ImplicationSource
(+)-Bornyl diphosphate synthase (Salvia officinalis) with PPi(R)-α-Terpinyl cation-PPi ion pairThe aza-analog binds in a "backwards" orientation, enabling ion pairing between the aza cation and the PPi anion.Provides strong evidence that the cyclization reaction is under kinetic control, dictated by the active site architecture, rather than thermodynamic stability. nih.govpnas.orgnih.gov
(+)-Bornyl diphosphate synthase (Salvia officinalis)Carbocationic intermediatesThe diphosphate moiety of the complexed aza-analogues maintains identical positioning and contacts as PPi alone.Highlights the critical role of the diphosphate group in anchoring the substrate/intermediate within the active site, triggering conformational changes that sequester the active site from the solvent. nih.govpnas.orgcardiff.ac.uk

Beyond direct crystallography, this compound has proven valuable as a template for computational studies of other terpene synthases. For instance, in investigating the functional plasticity of (+)-3-carene synthase and (-)-sabinene (B131225) synthase from Sitka spruce (Picea sitchensis), homology models of these enzymes were generated based on the crystal structure of BPPS containing this compound. nih.gov The analog's position within the BPPS active site served as a positional template for docking the α-terpinyl cation, a proposed intermediate in the formation of the various monoterpenes produced by these enzymes. nih.gov Although the large active site cavities initially yielded several possible ligand positions, using the analog as a template helped to refine the docking experiments. nih.gov These modeling studies provided mechanistic insights into how variations in the active site architecture among closely related enzymes can lead to vastly different product profiles. nih.gov

Table 2: Application of this compound in Homology Modeling and Docking Studies

Enzyme SystemStudy TypeRole of this compoundResearch GoalSource
(+)-3-Carene synthase-like enzymes (Picea sitchensis)Homology Modeling & Ligand DockingUsed as a positional template for docking the α-terpinyl cation intermediate into the modeled active site.To understand the mechanistic basis for the evolution of different synthase functions and product specificities within a single gene family. nih.gov

Computational and Theoretical Studies on 4r 7 Aza 7,8 Dihydrolimonene and Its Interactions

Molecular Docking and Homology Modeling of Enzyme-Ligand Recognition

Molecular docking and homology modeling are powerful computational techniques used to predict and analyze the interactions between a ligand, such as (4R)-7-Aza-7,8-dihydrolimonene, and its protein target. nih.gov These methods provide three-dimensional models of the enzyme-ligand complex, offering insights into binding affinity, orientation, and the specific molecular interactions that govern recognition. oatext.com In the absence of an experimentally determined protein structure, homology modeling can construct a reliable 3D model based on the amino acid sequence of a related homologous protein. nih.govnih.gov

This compound has been instrumental as a carbocationic intermediate analog in structural studies of terpenoid cyclases, particularly (+)-bornyl diphosphate (B83284) synthase (BPPS). pnas.orgpnas.org The X-ray crystal structure of BPPS from Salvia officinalis in complex with this compound, pyrophosphate (PPi), and magnesium ions (PDB ID: 1N22) provides a detailed snapshot of the ligand within the enzyme's active site. pdbj.orgresearchgate.net

This structure reveals that this compound serves as a mimic for the (R)-α-terpinyl cation, a key intermediate in the cyclization of geranyl diphosphate (GPP). pnas.orgresearchgate.net Docking studies and analysis of the crystal structure show that the hydrophobic active site of the enzyme acts as a template, guiding the conformation of the substrate and intermediates through the complex cyclization process. cardiff.ac.uk The diphosphate moiety is held rigidly, while the hydrocarbon portion of the analog is surrounded by aliphatic and aromatic residues. cardiff.ac.uk

A significant finding from these studies is the unexpected binding orientation of this compound. pnas.orgpnas.org The molecule binds "backwards" compared to the substrate and the final product. pnas.orgpnas.org This peculiar binding mode is hypothesized to be driven by strong electrostatic and hydrogen bonding interactions between the positively charged nitrogen of the aza-analog and the negatively charged pyrophosphate co-product in the active site. pnas.orgpnas.org This observation provides compelling evidence that the electrostatic environment created by the PPi moiety is crucial for stabilizing and orienting transient carbocations during catalysis. pnas.org The interaction highlights that terpene synthase catalyzed reactions are under kinetic rather than thermodynamic control. nih.gov

Table 1: Key Interactions and Components in the BPPS-(4R)-7-Aza-7,8-dihydrolimonene Complex
ComponentRole/InteractionSignificance
This compound Mimics the (R)-α-terpinyl carbocation intermediate. pnas.orgAllows for structural characterization of a transient state in the reaction cascade.
Pyrophosphate (PPi) Creates a strong electrostatic field; interacts with the aza-cation. pnas.orgpnas.orgStabilizes the carbocation intermediate and influences ligand binding orientation. pnas.org
Mg²⁺ ions Coordinate with PPi and key aspartate residues in the active site. pnas.orgEssential for the ionization of the substrate and for stabilizing the diphosphate group. cardiff.ac.uk
Hydrophobic Active Site Residues Form a template that constrains the ligand's conformation (e.g., W323, I344, V452). cardiff.ac.ukGuides the cyclization process and contributes to product specificity.
Water Molecule (water 110) Trapped in the active site, forms hydrogen bonds with PPi and protein residues. cardiff.ac.ukMay act as a general base in side reactions leading to olefin products. cardiff.ac.uk

Quantum Chemical Calculations for Reaction Pathway Analysis and Intermediate Stabilization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for studying the electronic structure, stability, and reactivity of molecules. chimicatechnoacta.ruimist.ma These methods are widely used to investigate reaction mechanisms that are difficult to probe experimentally, such as those involving short-lived, high-energy intermediates like carbocations. nrel.gov For terpene synthases, quantum calculations can elucidate the entire reaction pathway, map the potential energy surface, and determine the stability of various intermediates and transition states. escholarship.org

While specific quantum chemical studies focusing solely on this compound are not extensively documented, the principles are directly applicable to understanding the system it mimics. The primary value of this aza-analog is its role as a stable surrogate for a transient carbocation. pnas.org Quantum chemical calculations would therefore be aimed at the actual (R)-α-terpinyl cation and other carbocationic intermediates in the GPP cyclization cascade.

Such calculations can provide critical data on:

Intermediate Stability: By calculating the energies of different carbocation isomers, their relative stabilities can be determined, helping to validate the proposed reaction pathway. nrel.gov

Reaction Energetics: The energy barriers (activation energies) for each step of the cyclization and rearrangement process can be computed, identifying the rate-determining steps. nrel.gov

Electronic Properties: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, and the distribution of charges (e.g., Mulliken charges) can explain the reactivity and electrophilic/nucleophilic nature of the intermediates. chimicatechnoacta.ru The calculated positive charge on specific carbon atoms in the actual intermediate would justify the placement of the nitrogen atom in the aza-analog.

The insights from these theoretical calculations complement experimental data from structural biology, providing a more complete picture of the catalytic mechanism and the factors governing intermediate stabilization. escholarship.org

Table 2: Application of Quantum Chemical Parameters to Carbocation Intermediates
Quantum ParameterInformation ProvidedRelevance to Reaction Pathway
ΔE (Relative Energy) The thermodynamic stability of different carbocation isomers.Helps to identify the most likely intermediates in the reaction cascade.
ΔG‡ (Gibbs Free Energy of Activation) The kinetic barrier for a reaction step (e.g., cyclization, hydride shift).Determines the rate of each step and the overall feasibility of the pathway.
HOMO-LUMO Gap Chemical reactivity and kinetic stability of the intermediate. chimicatechnoacta.ruA smaller gap generally indicates higher reactivity.
Mulliken Atomic Charges Distribution of charge across the molecule. nrel.govIdentifies the electrophilic centers (carbocation location) susceptible to nucleophilic attack.
Spin Density For radical intermediates, shows the distribution of the unpaired electron. nrel.govNot directly applicable to the carbocationic mechanism but crucial for radical-based reactions.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights that are complementary to static crystal structures. dovepress.com For enzyme-ligand complexes, MD is invaluable for assessing stability, exploring conformational flexibility, and understanding the role of the surrounding solvent. nih.gov

The availability of the high-resolution crystal structure of the BPPS-(4R)-7-Aza-7,8-dihydrolimonene complex (PDB: 1N22) makes it an excellent candidate for MD simulations. pdbj.org Such simulations would begin with the experimentally determined coordinates and could be used to investigate several key questions.

Key objectives for an MD simulation of this complex would include:

Stability of the Binding Pose: MD simulations can assess the stability of the observed "backwards" binding mode of this compound over time, confirming whether it represents a stable, low-energy state. nih.gov

Conformational Space: The simulation can explore the range of conformations available to the ligand within the confines of the active site, revealing its flexibility and potential alternative binding modes.

Role of Water Molecules: The crystal structure identified a key water molecule (water 110) in the active site. cardiff.ac.uk MD simulations can probe the dynamics of this and other water molecules, clarifying their potential role as proton acceptors/donors or in mediating interactions between the ligand and the enzyme.

Protein Dynamics: Simulations can reveal how the binding of the ligand affects the motion of the protein, particularly the flexible loops that cap the active site, sequestering it from the bulk solvent. cardiff.ac.uk

By simulating the dynamic behavior of the complex, MD can bridge the gap between static structural data and the dynamic reality of enzyme function.

Table 3: Potential Insights from Molecular Dynamics Simulations of the BPPS-Ligand Complex
Simulation GoalMethod/AnalysisPotential Findings
Assess Complex Stability Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) analysis over the simulation trajectory.Quantify the stability of the ligand's binding pose and identify flexible regions of the protein.
Analyze Intermolecular Interactions Monitor hydrogen bonds, electrostatic, and van der Waals interactions over time.Determine the persistence of key interactions, such as that between the aza-cation and PPi.
Explore Conformational Landscape Principal Component Analysis (PCA) or clustering of ligand conformations.Identify the most populated conformational states of the ligand in the active site.
Investigate Solvent Effects Radial distribution functions (RDFs) for water molecules around the ligand and active site residues.Characterize the structure and dynamics of water in the active site and its role in catalysis.

Prediction of Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects are the interplay of stereochemical (3D arrangement) and electronic (charge distribution, orbital interactions) properties that dictate the shape, stability, and reactivity of molecules. Computational methods are critical for predicting these effects and the resulting conformational preferences of a ligand like this compound.

The most striking example of a stereoelectronic effect in the context of this compound is its nonproductive, "backwards" binding in the active site of bornyl diphosphate synthase. pnas.orgpnas.org This preference is not governed by achieving an optimal shape complementarity for the entire molecule in a pre-cyclization state, but rather by the dominant electrostatic attraction between the localized positive charge on the protonated aza-nitrogen and the highly negative charge of the pyrophosphate (PPi) anion. pnas.org This powerful ion-pairing interaction overrides other potential binding orientations, providing a clear example of how electronic factors dictate conformational preference in an enzyme active site.

Computational chemistry can predict and analyze these phenomena in several ways:

Conformational Analysis: By systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations in the gas phase or in solution.

Electrostatic Potential Mapping: Calculating the molecular electrostatic potential (MEP) and mapping it onto the molecule's surface visually reveals the electron-rich (negative) and electron-poor (positive) regions. For this compound, this would clearly show a strong positive potential around the nitrogen group, predicting its favorable interaction with negative charges.

Orbital Interaction Analysis: Methods like Natural Bond Orbital (NBO) analysis can identify and quantify stabilizing orbital interactions, such as hyperconjugation, that influence the molecule's geometry and stability.

These theoretical predictions, validated by the experimental evidence from the crystal structure, confirm the crucial role of stereoelectronic effects in molecular recognition and enzyme-catalyzed reaction mechanisms.

Table 4: Stereoelectronic Features of this compound and Their Consequences
FeatureDescriptionPredicted/Observed Consequence
Aza-Nitrogen Cation The nitrogen atom is protonated at physiological pH, carrying a formal positive charge.Creates a strong electrostatic attraction to the negatively charged PPi anion in the active site. pnas.org
(4R) Stereocenter The specific stereochemistry at carbon 4 (IUPAC: (1R)-N,N,4-trimethylcyclohex-3-en-1-amine). drugbank.comDefines the absolute configuration, which is essential for proper recognition by the chiral active site of the enzyme.
Cyclohexene (B86901) Ring Conformation The six-membered ring can adopt different conformations (e.g., half-chair).The lowest energy conformation is influenced by the substituents and electronic effects, which in turn affects how it fits into the enzyme's active site template.
Ion-Pairing Interaction The dominant electrostatic interaction between the ligand's cation and PPi's anion.Leads to a "backwards" binding orientation that is electrostatically favorable but not catalytically productive for the next step. pnas.org

Applications of 4r 7 Aza 7,8 Dihydrolimonene in Chemical Biology and Synthetic Chemistry

Design and Synthesis of Chiral Probes for Enzymatic Studies

The study of enzyme mechanisms, particularly those involving reactive carbocationic intermediates, often relies on the use of stable substrate analogues that can bind to the enzyme's active site without undergoing catalysis. Aza-analogues of natural terpene substrates have proven to be powerful tools in this regard. The replacement of a carbon atom with a nitrogen atom can create a stable mimic of a transient carbocationic intermediate, allowing researchers to trap and study enzyme-intermediate complexes.

A key example of this strategy is the use of aza-analogues to probe the mechanisms of terpene synthases, enzymes that catalyze complex cyclization cascades. For instance, to investigate the biosynthesis of aristolochene (B1197444), which proceeds through an eremophilane (B1244597) carbocation, researchers synthesized (7R,4S,5S)-10-aza-eremophilane from (-)-limonene (B1674923) oxide. cardiff.ac.uk This nitrogen-containing compound acted as a moderate competitive inhibitor of aristolochene synthase, and its binding affinity was enhanced by the presence of diphosphate (B83284), suggesting it effectively mimics the geometry and charge of a true cationic intermediate within the enzyme's active site. cardiff.ac.uk The poor inhibition by the opposite enantiomer highlighted the stereochemical precision of the enzyme's active site. cardiff.ac.uk

Following this established principle, (4R)-7-Aza-7,8-dihydrolimonene can be conceptualized as a chiral probe for enzymes that process limonene (B3431351) or related monoterpenes. The tertiary amine group in its structure can be protonated under physiological conditions, forming a stable ammonium (B1175870) ion. This cation could serve as a high-fidelity mimic of a carbocation intermediate in a biosynthetic pathway. The synthesis of such aza-terpenes allows for detailed kinetic and structural studies (e.g., X-ray crystallography of the enzyme-inhibitor complex) that can elucidate the intricate mechanisms of terpene biosynthesis. cardiff.ac.uknih.gov

Development of Novel Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from nature that serve as starting materials for the synthesis of complex molecules. nih.gov Monoterpenes, including both enantiomers of limonene, are cornerstones of the chiral pool due to their low cost and versatile chemical functionality. nih.gov The conversion of these natural products into value-added chiral building blocks is a central strategy in modern organic synthesis. mdpi.com

This compound is a synthetic derivative that extends the utility of the limonene chiral pool. While limonene itself provides a hydrocarbon scaffold, the introduction of a nitrogen atom creates a functional handle for a wide array of subsequent chemical transformations. This aza-limonene derivative can be considered a novel chiral building block, combining the stereocenter of (R)-limonene with the versatile reactivity of a tertiary amine.

Such building blocks are invaluable in the construction of complex nitrogen-containing molecules, including alkaloids and pharmaceutical agents. nih.gov Furthermore, the chiral amine framework has the potential for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral amines are fundamental components of many successful catalysts and reagents that control the stereochemical outcome of a reaction. The this compound scaffold could be elaborated to generate new classes of chiral ligands for metal-catalyzed reactions or as organocatalysts, leveraging the fixed stereochemistry derived from the parent terpene.

Table 1: Comparison of Parent Terpene and Aza-Analogue for Synthetic Applications

Feature (R)-Limonene This compound Potential Synthetic Advantage of Aza-Analogue
Chiral Core (R)-cyclohexene (R)-cyclohexene Retains the original stereocenter from the chiral pool.
Key Functional Group Alkenes Tertiary Amine Amine provides a site for salt formation, N-oxide formation, quaternization, and directing group chemistry.

| Potential Role | Chiral starting material | Chiral building block, chiral auxiliary, ligand scaffold | Increased functional versatility for asymmetric synthesis and catalysis. |

Strategies for Enantioselective Organic Transformations Utilizing the Aza-Limonene Scaffold

Enantioselective transformations are critical for the synthesis of single-enantiomer drugs and bioactive molecules. nih.gov A major approach involves the use of chiral catalysts that create a stereochemically defined environment for a chemical reaction. These catalysts often feature a chiral scaffold that imparts its "handedness" onto the product.

The this compound structure is a promising candidate for incorporation into such catalytic systems. The development of novel chiral ligands is a continuous effort in asymmetric catalysis, with modular scaffolds being particularly prized. epfl.ch The aza-limonene framework offers several potential strategies for its use in enantioselective synthesis:

Chiral Ligand Synthesis: The tertiary amine can serve as a coordination site for a metal center. By synthesizing derivatives of the aza-limonene scaffold, it could be incorporated into pincer-type ligands or bidentate ligands for transition metals used in reactions like asymmetric hydrogenation, allylic alkylation, or C-H functionalization. epfl.ch

Organocatalysis: Chiral amines and their derivatives are central to many organocatalytic transformations. For example, primary aminothioureas have been developed as highly effective catalysts for formal aza-Diels-Alder reactions by cooperatively activating both reaction partners. nih.gov The aza-limonene scaffold could be modified to create novel bifunctional organocatalysts that leverage its inherent chirality.

Phase-Transfer Catalysis: Chiral quaternary ammonium salts, derived from the quaternization of the tertiary amine in the aza-limonene structure, could be employed as enantioselective phase-transfer catalysts for reactions such as alkylations, Michael additions, and epoxidations.

The success of these strategies would hinge on the ability of the rigid, stereodefined cyclohexene (B86901) ring, derived from limonene, to effectively bias the transition state of a chemical reaction, thereby inducing high enantioselectivity. beilstein-journals.org

Broader Implications for Understanding Complex Natural Product Biosynthesis

The biosynthesis of the vast and structurally diverse family of terpenes is a marvel of chemical selectivity. cardiff.ac.uk These pathways proceed through a series of highly reactive carbocation intermediates, which are precisely controlled by the protein architecture of terpene synthase enzymes. cardiff.ac.uk A central challenge in studying these pathways is that the intermediates are fleeting and cannot be isolated or observed directly.

The use of stable mimics, such as aza-analogues, provides a powerful solution to this problem. By synthesizing molecules like this compound and its isomers, biochemists can gain profound insights into the biosynthetic machinery. When an aza-analogue, protonated to its ammonium form, inhibits an enzyme, it provides strong evidence that the natural reaction proceeds through a carbocationic intermediate with a similar structure. cardiff.ac.uk

Studying how a series of these mimics bind to an enzyme's active site allows researchers to map out the entire reaction coordinate. This "interrupted biosynthesis" approach can reveal:

The precise three-dimensional shape of the intermediates.

The specific amino acid residues in the active site that stabilize the positive charge.

The conformational changes the substrate undergoes during the catalytic cascade.

This knowledge has significant broader implications. A deeper understanding of natural product biosynthesis can inspire the development of new biocatalytic methods for producing valuable chemicals. nih.gov Furthermore, by elucidating the mechanisms of these powerful enzymes, scientists can engage in "enzyme engineering" to create novel catalysts that produce non-natural, value-added compounds, potentially leading to new pharmaceuticals and materials. researchgate.net

Future Research Directions and Perspectives on 4r 7 Aza 7,8 Dihydrolimonene

Exploration of Novel Synthetic Routes and Advanced Analogues

The development of efficient and versatile synthetic routes is paramount for the broader application of (4R)-7-Aza-7,8-dihydrolimonene and the creation of a diverse library of advanced analogues. Future research in this area will likely focus on several key strategies:

Stereodivergent Synthesis: The ability to access different stereoisomers of aza-terpenes is crucial for probing the specific steric and electronic requirements of enzyme active sites. Future synthetic efforts could focus on developing stereodivergent routes that, from a common starting material, can yield various diastereomers and enantiomers of aza-limonene derivatives. core.ac.uk This would enable a more detailed mapping of enzyme-ligand interactions.

Late-Stage Functionalization: Inspired by advances in the synthesis of complex natural products, late-stage functionalization of the this compound scaffold presents a powerful strategy for rapidly generating diverse analogues. rsc.org Techniques such as C-H activation could be employed to introduce new functional groups at various positions on the cyclohexene (B86901) ring or the aza-containing side chain, providing access to novel compounds with potentially altered biological activities or material properties. rsc.org

Development of Novel Aza-Terpenoid Scaffolds: Building upon the foundational structure of this compound, future synthetic work could target entirely new aza-terpenoid scaffolds. This could involve the synthesis of aza-analogues of other monoterpenes, sesquiterpenes, or diterpenes, expanding the chemical space of these enzyme probes and potential bioactive molecules. muni.cznih.gov

Synthetic StrategyPotential OutcomeRelevant Research Area
Stereodivergent SynthesisAccess to various stereoisomers for detailed enzyme-ligand studies.Organic Synthesis, Medicinal Chemistry
Late-Stage FunctionalizationRapid generation of diverse analogues with novel properties.Catalysis, Natural Product Synthesis
Chemoenzymatic SynthesisGreen and selective synthesis of complex chiral aza-terpenes.Biocatalysis, Green Chemistry
Novel Scaffold DevelopmentExpansion of the chemical space of aza-terpenoids for broader applications.Drug Discovery, Chemical Biology

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

While this compound has been instrumental in static, X-ray crystallographic studies of enzyme-inhibitor complexes, future research will benefit from the application of advanced spectroscopic techniques capable of probing the dynamic nature of these interactions in real-time.

Advanced NMR Spectroscopy: Solution-state NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can provide detailed information about the binding epitopes and kinetics of ligand-enzyme interactions in solution. rsc.org Future studies could employ these methods to characterize the binding of this compound and its analogues to terpene cyclases, offering insights that are complementary to solid-state crystal structures.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy could be used to monitor the conformational changes in both the enzyme and the ligand upon binding and during the initial stages of the catalytic cycle. This would provide a more dynamic picture of the events leading to the formation of carbocationic intermediates.

Mass Spectrometry-Based Approaches: Native mass spectrometry can be used to study intact protein-ligand complexes, providing information on stoichiometry and binding affinity. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation and dynamics upon ligand binding, helping to identify regions of the enzyme involved in the interaction. mdpi.com

Synergistic Combination of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical and biological research. jst.go.jpfrontiersin.orgacs.org For this compound, this integrated approach holds immense promise for a deeper understanding of its interactions and for the rational design of new molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM calculations can provide a detailed understanding of the electronic structure and reactivity of the aza-group within the enzyme's active site. pnas.org These simulations can help to elucidate the nature of the interactions that stabilize the mimicked carbocationic intermediate and guide the design of new analogues with enhanced binding or inhibitory properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the enzyme-ligand complex and to identify key residues involved in binding and catalysis. rsc.org By simulating the behavior of the complex over time, researchers can gain insights into the dynamic processes that are not accessible through static experimental techniques alone.

In Silico Screening and Design: Computational methods can be used to screen virtual libraries of aza-terpene analogues for their potential to bind to specific terpene cyclases. cuni.cz This can help to prioritize synthetic targets and accelerate the discovery of new and more potent inhibitors or probes.

Potential for Derivatization Towards Advanced Functional Materials and Supramolecular Assemblies

The unique structural features of this compound, including its chirality and the presence of a modifiable nitrogen atom, make it an attractive building block for the development of advanced functional materials and supramolecular assemblies.

Polymer Synthesis: The amine functionality of this compound can be used as a handle for polymerization reactions. For example, it could be incorporated into polyesters or polyamides, potentially imparting unique thermal or chiral properties to the resulting materials. nottingham.ac.uk The terpene backbone could also influence the material's biodegradability and biocompatibility.

Supramolecular Gels and Nanostructures: Terpenoid-based molecules have been shown to self-assemble into a variety of supramolecular structures, including gels, nanofibers, and vesicles. tandfonline.comresearchgate.net By attaching appropriate functional groups to this compound, it may be possible to direct its self-assembly into ordered nanostructures with applications in areas such as drug delivery and tissue engineering.

Chiral Host-Guest Systems: The inherent chirality of this compound makes it a candidate for the construction of chiral supramolecular hosts. acs.org These hosts could be used for enantioselective recognition and separation of guest molecules, or as chiral scaffolds in asymmetric catalysis.

Functionalized Surfaces and Nanoparticles: The derivatization of this compound with anchoring groups would allow for its immobilization on surfaces or nanoparticles. This could lead to the development of new chiral stationary phases for chromatography or functionalized nanoparticles for targeted delivery applications.

Potential Application AreaKey Feature of this compoundExample of Future Research
Advanced PolymersReactive amine group, chiral terpene backbone.Synthesis of biodegradable and chiral polyesters.
Supramolecular MaterialsSelf-assembly propensity of terpene derivatives.Development of stimuli-responsive supramolecular gels.
Chiral RecognitionInherent chirality.Construction of chiral macrocycles for enantioselective sensing.
Functional SurfacesModifiable scaffold.Creation of chiral stationary phases for chromatography.

Q & A

Q. What experimental methodologies are recommended for characterizing the photostability and phototoxicity of (4R)-7-Aza-7,8-dihydrolimonene?

  • Methodology : Conduct in vitro phototoxicity assays (e.g., 3T3 Neutral Red Uptake Phototoxicity Test) to assess UV-induced cytotoxicity . Pair with spectroscopic analysis (UV-Vis, fluorescence) to monitor degradation products under controlled light exposure.
  • Data Analysis : Compare results to structurally similar compounds (e.g., limonene derivatives) to infer reactivity pathways . Use high-performance liquid chromatography (HPLC) to quantify degradation kinetics.

Q. How can researchers validate the purity of synthesized this compound?

  • Methodology :
    • Chromatography : Use chiral HPLC or GC-MS to confirm enantiomeric purity .
    • Spectroscopy : Validate structural integrity via 1^1H/13^13C NMR and FT-IR.
    • Reference Standards : Cross-reference with published spectral libraries or synthesize internal standards.

Advanced Research Questions

Q. How do conflicting results in this compound’s bioactivity studies arise, and how can they be resolved?

  • Contradiction Analysis :
    • Variable Control : Audit differences in solvent systems (e.g., DMSO vs. aqueous buffers), which may alter compound stability .
    • Dose-Response Curves : Replicate studies across multiple concentrations to identify non-linear effects.
    • Meta-Analysis : Apply statistical models (e.g., random-effects meta-regression) to aggregate data from disparate studies .

Q. What longitudinal study designs are optimal for assessing chronic toxicity of this compound?

  • Methodology :
    • Time-Series Exposure : Administer the compound to model organisms (e.g., rodents) over 6–12 months, monitoring biomarkers (e.g., liver enzymes, oxidative stress markers) at intervals .
    • Statistical Modeling : Use structural equation modeling (SEM) to analyze causal relationships between exposure duration and toxic outcomes .

Q. How can effort exertion in experimental workflows impact reproducibility of this compound synthesis?

  • Mediation Analysis :
    • Effort Metrics : Quantify variables like reaction time, catalyst loading, and purification steps.
    • Outcome Modeling : Apply bootstrapped SEM to test if effort mediates yield and purity outcomes, as demonstrated in organizational studies .

Methodological Frameworks for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Resolution Strategy :
    • Reevaluate Parameters : Cross-check computational settings (e.g., solvent models, DFT functionals) against experimental conditions.
    • Sensitivity Analysis : Identify variables (e.g., pH, temperature) with the greatest impact on outcomes using fractional factorial designs .

Q. What protocols ensure robust measurement invariance in multi-laboratory studies of this compound?

  • Validation Steps :
    • Calibration : Standardize instruments (e.g., HPLC, mass spectrometers) across labs using certified reference materials.
    • Invariance Testing : Adopt longitudinal factorial invariance checks, as seen in panel studies, to confirm consistency in measurement scales .

Safety and Ethical Considerations

Q. What risk mitigation strategies are recommended for handling this compound in lab settings?

  • Guidelines :
    • PPE : Use nitrile gloves, goggles, and fume hoods, as advised for structurally analogous compounds .
    • Waste Management : Follow protocols for aziridine-containing compounds due to potential mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.